

Spectroscopic comparison of "4-Methyl-5-oxohexanenitrile" isomers

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Compound of Interest

Compound Name: 4-Methyl-5-oxohexanenitrile

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A Spectroscopic Comparison of **4-Methyl-5-oxohexanenitrile** and Its Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of **4-Methyl-5-oxohexanenitrile** and its structural isomers. The information presented herein is intended to assist researchers in differentiating between these closely related compounds through common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Isomers of 4-Methyl-5-oxohexanenitrile

4-Methyl-5-oxohexanenitrile and its isomers share the same molecular formula, $C_7H_{11}NO$, leading to identical molecular weights but different structural arrangements.^[1] These structural variations result in unique spectroscopic signatures that can be used for their identification and characterization. The isomers considered in this guide are:

- **4-Methyl-5-oxohexanenitrile**
- 5-Oxohexanenitrile (an isomer with a different carbon skeleton, C_6H_9NO , is included for comparative purposes)^[2]
- 2-Methyl-5-oxohexanenitrile

- 3-Methyl-5-oxohexanenitrile
- 2,4-Dimethyl-5-oxohexanenitrile

Differentiating these isomers is crucial in various fields, including drug development and chemical synthesis, where the presence of an incorrect isomer can significantly alter biological activity or chemical reactivity.[3]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **4-Methyl-5-oxohexanenitrile** and its isomers. Where experimental data is not readily available, expected values based on established spectroscopic principles are provided and noted as "Predicted".

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: (Predicted at 300 MHz)

Compound	Chemical Shift (δ) and Multiplicity
4-Methyl-5-oxohexanenitrile	Predicted:~1.1 (d, 3H, CH ₃ at C4)~2.2 (s, 3H, CH ₃ at C6)~1.8-2.0 (m, 2H, CH ₂ at C3)~2.4 (t, 2H, CH ₂ at C2)~2.7 (m, 1H, CH at C4)
5-Oxohexanenitrile[2]	~2.1 (s, 3H, CH ₃)~2.4 (t, 2H, CH ₂)~1.9 (quint, 2H, CH ₂)~2.6 (t, 2H, CH ₂)
2-Methyl-5-oxohexanenitrile	Predicted:~1.2 (d, 3H, CH ₃ at C2)~2.1 (s, 3H, CH ₃ at C6)~1.6-1.9 (m, 2H, CH ₂ at C3)~2.5 (t, 2H, CH ₂ at C4)~2.6 (m, 1H, CH at C2)
3-Methyl-5-oxohexanenitrile	Predicted:~1.0 (d, 3H, CH ₃ at C3)~2.1 (s, 3H, CH ₃ at C6)~2.2 (d, 2H, CH ₂ at C2)~2.4 (t, 2H, CH ₂ at C4)~2.0 (m, 1H, CH at C3)
2,4-Dimethyl-5-oxohexanenitrile	Predicted:~1.1 (d, 3H, CH ₃ at C4)~1.2 (d, 3H, CH ₃ at C2)~2.2 (s, 3H, CH ₃ at C6)~1.5-1.8 (m, 2H, CH ₂ at C3)~2.6 (m, 1H, CH at C2)~2.7 (m, 1H, CH at C4)

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: (Predicted at 75 MHz)

Compound	Chemical Shift (δ)
4-Methyl-5-oxohexanenitrile	Predicted:~16 (CH ₃ at C4)~29 (CH ₃ at C6)~25 (CH ₂ at C3)~17 (CH ₂ at C2)~45 (CH at C4)~210 (C=O at C5)~119 (CN)
5-Oxohexanenitrile[2]	~119.5 (CN)~207.5 (C=O)~42.7 (CH ₂)~29.8 (CH ₃)~20.1 (CH ₂)~16.4 (CH ₂)
2-Methyl-5-oxohexanenitrile	Predicted:~18 (CH ₃ at C2)~29 (CH ₃ at C6)~30 (CH ₂ at C3)~35 (CH ₂ at C4)~25 (CH at C2)~209 (C=O at C5)~122 (CN)
3-Methyl-5-oxohexanenitrile	Predicted:~19 (CH ₃ at C3)~29 (CH ₃ at C6)~25 (CH ₂ at C2)~42 (CH ₂ at C4)~28 (CH at C3)~209 (C=O at C5)~119 (CN)
2,4-Dimethyl-5-oxohexanenitrile	Predicted:~16 (CH ₃ at C4)~18 (CH ₃ at C2)~29 (CH ₃ at C6)~32 (CH ₂ at C3)~30 (CH at C2)~45 (CH at C4)~211 (C=O at C5)~122 (CN)

FTIR Spectroscopy Data

Compound	Key Vibrational Frequencies (cm ⁻¹)
4-Methyl-5-oxohexanenitrile	Predicted:~2250 (C≡N stretch)~1715 (C=O stretch)
5-Oxohexanenitrile[4]	2248 (C≡N stretch)1718 (C=O stretch)
2-Methyl-5-oxohexanenitrile	Predicted:~2250 (C≡N stretch)~1715 (C=O stretch)
3-Methyl-5-oxohexanenitrile	Predicted:~2250 (C≡N stretch)~1715 (C=O stretch)
2,4-Dimethyl-5-oxohexanenitrile	Predicted:~2250 (C≡N stretch)~1715 (C=O stretch)

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-Methyl-5-oxohexanenitrile	125.08	Predicted: 110, 83, 69, 57, 43
5-Oxohexanenitrile[5]	111.07	96, 83, 70, 55, 43
2-Methyl-5-oxohexanenitrile	125.08	Predicted: 110, 97, 83, 69, 55, 43
3-Methyl-5-oxohexanenitrile	125.08	Predicted: 110, 83, 71, 57, 43
2,4-Dimethyl-5-oxohexanenitrile	139.12	Predicted: 124, 97, 83, 69, 57, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a Bruker AVANCE 300 spectrometer operating at 300 MHz for ^1H and 75 MHz for ^{13}C nuclei.
- **Data Acquisition:**
 - ^1H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Proton-decoupled spectra were obtained with a sufficient number of scans.
- **Data Processing:** The spectra were processed using standard Fourier transform and baseline correction procedures. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
- **Instrumentation:** FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- **Data Acquisition:** Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance spectra were converted to absorbance.

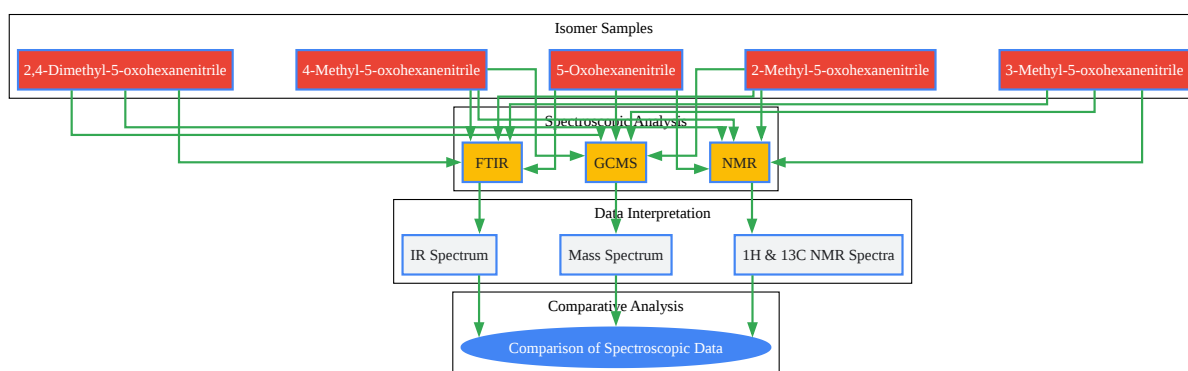
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** The liquid sample was diluted in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** A Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ single quadrupole mass spectrometer was used. The GC was equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- **GC Conditions:**
 - **Injector Temperature:** 250°C
 - **Carrier Gas:** Helium at a constant flow of 1 mL/min.
 - **Oven Temperature Program:** Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** m/z 40-400.

- Data Analysis: The mass spectra of the eluting peaks were compared with a reference library (e.g., NIST) and analyzed for characteristic fragmentation patterns.

Visualizations

Logical Workflow for Spectroscopic Comparison



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Caption: Workflow for the spectroscopic comparison of isomers.

This guide demonstrates that while the isomers of **4-Methyl-5-oxohexanenitrile** are structurally similar, they can be effectively distinguished using a combination of NMR, FTIR, and Mass Spectrometry. The subtle differences in their spectra, arising from the varied positions of the methyl group(s), provide a reliable basis for their individual identification.

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